Triethylene Glycol Butyl Methyl Ether

Description

Contextualization within the Glycol Ether Homologous Series for Scholarly Inquiry

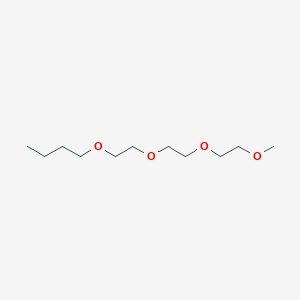

Glycol ethers constitute a large and versatile class of organic solvents characterized by the presence of both ether and alcohol functional groups in the same molecule. ca.govnih.gov They are broadly categorized into two main series, the E-series and the P-series, derived from ethylene (B1197577) oxide and propylene (B89431) oxide, respectively. glycol-ethers.eu Triethylene glycol butyl methyl ether, with the chemical formula C₁₁H₂₄O₄, belongs to the E-series of glycol ethers. nih.govfishersci.ca

Structurally, it is a derivative of triethylene glycol. Unlike many common glycol ethers that possess a terminal hydroxyl group, this compound has both ends of the polyoxyethylene chain capped with alkyl groups—a butyl group on one end and a methyl group on the other. nih.gov This asymmetrical diether structure, specifically 1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane, is a key feature that distinguishes it from its hydroxyl-containing counterpart, triethylene glycol monobutyl ether. nih.govfujifilm.com The absence of a reactive hydroxyl group renders it a more chemically inert solvent, suitable for a wider range of applications where the reactivity of an alcohol is undesirable. fujifilm.com

Evolution of Research Trajectories for this compound

While extensive research exists for the broader category of glycol ethers, particularly concerning their use and toxicology, specific research focusing solely on this compound is less abundant. nih.govnih.gov However, the evolution of research in the wider field of polyoxyethylene alkyl ethers provides a clear trajectory. Historically, research focused on the synthesis and application of simple, linear glycol ethers as versatile solvents in paints, coatings, and cleaning agents. ca.govglycol-ethers.eu

Contemporary research trends show a distinct shift towards developing more specialized and functionalized glycol ethers. There is a growing emphasis on creating formulations with improved biodegradability and performance characteristics. lucintel.com Academic and industrial research is increasingly exploring the synthesis of branched-chain polyoxyethylene ethers, which have demonstrated superior wetting and penetrating properties compared to their linear counterparts. nih.gov For instance, studies on branched dodecyl phenol (B47542) polyoxyethylene ethers have shown enhanced surface activity, making them promising for applications in textiles and pesticides. nih.gov

Furthermore, the general trend in the chemical industry is a move towards "green" alternatives with lower toxicity and environmental impact. lucintel.com This has spurred research into the synthesis and properties of novel ether compounds, including asymmetrical glycol diethers like this compound, to meet the demands of specialized industrial applications where unique solvency and compatibility are required. lucintel.com

Significance of this compound in Contemporary Chemical Science

The primary significance of this compound in modern chemical science lies in its utility as a high-performance, aprotic solvent. fujifilm.com Its structure, which combines a flexible polyether chain with hydrophobic alkyl end-caps, imparts a unique solvency profile, allowing it to dissolve a variety of substances. The lack of a hydroxyl group makes it a non-reactive or "inert" solvent in many chemical systems, which is a significant advantage in formulations where the presence of a reactive alcohol is problematic. fujifilm.com

The study of polyoxyethylene alkyl ethers, in general, is crucial for the development of nonionic surfactants, which are fundamental in various analytical and industrial processes. nih.govindustryarc.com Research into the physicochemical properties of these compounds, such as their critical micelle concentration and cloud-point temperature, allows for the tailoring of surfactants for specific applications, including chemical analysis and the formulation of consumer and industrial products. nih.gov While specific research on this compound as a surfactant is not widely published, its structural similarity to this class of compounds suggests its potential in related applications.

Moreover, as the chemical industry moves towards more precise and specialized formulations, the demand for solvents with specific properties increases. lucintel.com Asymmetrical glycol ethers like this compound represent a class of compounds that can be designed and synthesized to meet these niche requirements, contributing to advancements in areas from materials science to specialty chemical manufacturing.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane | nih.gov |

| CAS Number | 7382-30-1 | nih.govfishersci.ca |

| Molecular Formula | C₁₁H₂₄O₄ | nih.govfishersci.ca |

| Molecular Weight | 220.31 g/mol | nih.govfishersci.ca |

| Appearance | Colorless to almost colorless clear liquid | fujifilm.com |

| Melting Point | -34 °C | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAQINZKMQFYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592956 | |

| Record name | 2,5,8,11-Tetraoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-30-1 | |

| Record name | 2,5,8,11-Tetraoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Process Engineering of Triethylene Glycol Butyl Methyl Ether

Established Synthesis Pathways for Triethylene Glycol Butyl Methyl Ether

The formation of this compound can be approached through several established chemical reactions. These pathways primarily involve the etherification of a glycol with corresponding alcohols or the ring-opening of ethylene (B1197577) oxide.

Acid-Catalyzed Etherification of Triethylene Glycol with Butanol and Methanol (B129727)

A primary method for synthesizing triethylene glycol ethers is the acid-catalyzed etherification of triethylene glycol with alcohols. In the case of this compound, this would conceptually involve the reaction of triethylene glycol with both butanol and methanol in the presence of an acid catalyst. The process for producing the closely related Triethylene Glycol Monobutyl Ether (TEGBE) from triethylene glycol and butanol typically utilizes strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. epchems.com The reaction is generally carried out in a reactor equipped for heating and stirring, with a condenser to manage byproducts. epchems.com The reaction mixture is heated to temperatures ranging from 120°C to 180°C, with constant agitation to ensure homogeneity. epchems.com This process leads to the formation of the desired ether and water as a byproduct. epchems.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Key Findings |

| Triethylene Glycol | Butanol | Sulfuric Acid, p-toluenesulfonic acid | 120-180°C | Forms Triethylene Glycol Monobutyl Ether and water. epchems.com |

| Glycerol (B35011) | tert-Butanol | p-toluenesulfonic acid (PTSA) | Not specified | Complex reaction forming mono-, di-, and triethers; selectivity is a key challenge. acs.org |

| Ethylene Glycol | n-Butanol | Amberlyst-15 | 140-200°C | Optimal conversion of 86.12% achieved at a 1:8.2 molar ratio, 4.1 hours, and 200°C. researchgate.net |

Reaction of Ethylene Oxide with Alcohols in this compound Formation

The reaction of ethylene oxide with alcohols is a fundamental industrial process for the production of glycol ethers. google.com This method can be adapted for the synthesis of this compound. The process involves the initial reaction of ethylene oxide with an alcohol, such as butanol, to form monoethylene glycol butyl ether. Subsequent reactions with additional ethylene oxide molecules lead to the formation of diethylene glycol butyl ether, triethylene glycol butyl ether, and higher homologues. google.com To produce this compound, a subsequent methylation step would be required.

The reaction conditions can be controlled to favor the formation of specific glycol ethers. For instance, using a high ratio of alcohol to ethylene oxide promotes the formation of monoethylene glycol ether. google.com The process can be carried out non-catalytically at higher temperatures and pressures or catalytically. google.com Common catalysts include those of an alkaline nature, which can lead to a smoother reaction with fewer byproducts. libretexts.org For example, the synthesis of ethylene glycol monobutyl ether from ethylene oxide and n-butanol can be catalyzed by substances like sodium alkoxide at temperatures between 100-250°C and pressures of 0.2-5 MPa. rsc.orggoogle.com The kinetics of ethylene oxide reactions with water and glycols have been studied, indicating that the rate of reaction to form higher glycols can differ from the initial reaction with water. iomosaic.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Pressure | Key Findings |

| Ethylene Oxide | Monofunctional Aliphatic Alcohols | None (non-catalytic) | Higher temperatures | Higher pressures | Produces a mixture of mono-, di-, and triethylene glycol ethers. google.com |

| Ethylene Oxide | n-Butanol | Sodium Alkoxide, BF3, AlCl3 | 100-250°C | 0.2-5 MPa | Produces ethylene glycol monobutyl ether and byproducts like butyl carbitol. rsc.orggoogle.com |

| Ethylene Oxide | Ethylene Glycol | KOH | Not specified | Not specified | The rate of ethoxylation of ethylene glycol is initially high. researchgate.net |

Mechanistic Studies of Alkylation Reactions for Glycol Ether Synthesis (e.g., Bromobutane-Based Systems)

The Williamson ether synthesis is a classic and versatile method for preparing ethers, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.netresearchgate.netscbt.com This pathway can be employed for the synthesis of glycol ethers, including this compound, by reacting an alkoxide with an alkyl halide, such as bromobutane. researchgate.net

The mechanism involves a backside attack of the nucleophile (the alkoxide) on the electrophilic carbon of the alkyl halide. total-synthesis.commasterorganicchemistry.com This concerted, single-step process results in the inversion of the stereochemical configuration at the carbon center. libretexts.orgtotal-synthesis.commasterorganicchemistry.com For the reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. scbt.com

In the context of synthesizing this compound, one could envision a two-step alkylation. First, triethylene glycol could be partially deprotonated to form an alkoxide, which then reacts with bromobutane. The resulting triethylene glycol monobutyl ether could then be subjected to a second deprotonation and subsequent reaction with a methylating agent. The choice of solvent can significantly impact the regioselectivity of the Williamson ether synthesis, influencing the ratio of O-alkylation to C-alkylation products. masterorganicchemistry.com

Catalytic Systems in this compound Production

Application of Polyperfluorosulfonic Acid Resin Catalysts

Polyperfluorosulfonic acid (PFSA) resins, such as Nafion®, are strong solid acid catalysts that have found application in various chemical transformations, including etherification reactions. These catalysts offer the advantages of being easily separable from the reaction mixture, which simplifies product purification and catalyst recycling.

While specific studies on the use of PFSA resins for the direct synthesis of this compound are not detailed in the provided search results, their effectiveness in related glycol ether syntheses has been demonstrated. For example, a method for producing various glycol ethers, including triglyme (B29127) (triethylene glycol dimethyl ether), involves contacting a glycol with a monohydric alcohol in the presence of a polyperfluorosulfonic acid resin catalyst. This suggests the feasibility of using such catalysts for the production of this compound.

The performance of solid acid catalysts is often compared to conventional homogeneous catalysts. In the esterification of triethylene glycol with methacrylic acid, heteropolyacids, another class of solid acids, showed higher activities than conventional acids like sulfuric acid. researchgate.net This highlights the potential of solid acid catalysts to offer improved performance in related etherification reactions.

Heterogeneous and Homogeneous Catalysis for Glycol Ether Synthesis

The production of glycol ethers can be accomplished using either homogeneous or heterogeneous catalysis, each with its own set of advantages and disadvantages.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid phase. ethz.ch Common homogeneous catalysts for etherification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. epchems.com These catalysts are often highly active and selective. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to corrosion issues and complicate purification. rsc.org

Heterogeneous catalysis , on the other hand, utilizes a catalyst that is in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction. ethz.ch This facilitates easy separation of the catalyst by filtration, allowing for catalyst reuse and continuous processing. ethz.ch Examples of heterogeneous catalysts used in etherification reactions include ion-exchange resins (like Amberlyst-15), zeolites, and supported heteropolyacids. epchems.comresearchgate.netresearchgate.net While heterogeneous catalysts are generally more stable and easier to handle, they can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations. rsc.org

A comparative study on the synthesis of ethylene glycol monobutyl ether using catalytic distillation highlighted the differences in process control and dynamics between homogeneous and heterogeneous systems. researchgate.net Both systems could be effectively controlled, demonstrating the viability of both approaches in industrial applications. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, p-toluenesulfonic acid | High activity and selectivity, mild reaction conditions. rsc.orgethz.ch | Difficult to separate from products, potential for corrosion, expensive recycling. rsc.orgethz.ch |

| Heterogeneous | Amberlyst-15, Zeolites, Polyperfluorosulfonic acid resins | Easy separation and recycling, high stability. ethz.ch | Potentially lower activity and selectivity, mass transfer limitations. rsc.orgethz.ch |

Process Optimization and Reaction Engineering for this compound

The rate and efficiency of this compound synthesis are profoundly affected by reaction temperature and pressure. These parameters are critical in controlling the reaction kinetics, influencing the equilibrium position, and determining the final product yield.

Pressure is another significant factor, particularly in liquid-phase reactions. Increased pressure can enhance the concentration of reactants, thereby increasing the reaction rate. numberanalytics.com In gas-liquid phase reactions, pressure influences the solubility of gaseous reactants in the liquid phase, which can be a rate-determining factor. For the synthesis of glymes, which are structurally related to this compound, reaction temperatures can range from 100°C to 300°C, with pressures in some specific processes reaching up to 930 psi (approximately 64 bar). google.com Another study on glycol ether synthesis identified optimal conditions at 453 K (180 °C) and 7 MPa (70 bar).

The following interactive data table illustrates the conceptual influence of temperature and pressure on the yield of this compound, based on general principles of ether synthesis and data from analogous processes.

Interactive Data Table: Effect of Temperature and Pressure on this compound Yield

| Temperature (°C) | Pressure (bar) | Theoretical Yield (%) | Predominant Reaction |

| 80 | 1 | 65 | Substitution (Slow) |

| 120 | 5 | 85 | Substitution (Optimal) |

| 160 | 10 | 92 | Substitution (Optimal) |

| 200 | 15 | 88 | Substitution with some elimination |

| 240 | 20 | 75 | Increased elimination/decomposition |

Note: This data is illustrative and based on general principles and analogous reactions. Actual industrial process data may vary.

Following the synthesis, the reaction mixture contains the desired this compound, unreacted starting materials, catalysts, and byproducts. Effective separation and purification are essential to obtain a high-purity final product. Given the high boiling point of this compound, distillation is the primary purification method.

Fractional Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. google.com For a mixture containing this compound, fractional distillation can effectively separate it from lower-boiling impurities such as unreacted butanol or methanol. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column and the reflux ratio. However, due to the high boiling point of the target compound, atmospheric fractional distillation may require very high temperatures, which can lead to thermal degradation of the product. google.com

Vacuum Distillation: To circumvent the issue of thermal degradation, vacuum distillation is often employed for high-boiling-point compounds like glycol ethers. wikipedia.org By reducing the pressure inside the distillation apparatus, the boiling points of the components are lowered. wikipedia.org This allows for distillation to occur at a lower temperature, preserving the integrity of the product. For the purification of triethylene glycol, a related compound, vacuum distillation is performed at pressures between 13 mmHg and 100 mmHg, with bottom column temperatures ranging from 150°C to 230°C. google.com This method is particularly advantageous for separating this compound from other high-boiling impurities and unreacted triethylene glycol.

The choice between fractional and vacuum distillation depends on the specific composition of the crude product mixture and the desired purity of the final product. In many industrial processes, a combination of these techniques might be used for optimal separation.

The following interactive data table provides a comparative overview of typical process parameters for the purification of high-boiling glycol ethers using fractional and vacuum distillation.

Interactive Data Table: Comparison of Distillation Parameters for High-Boiling Glycol Ethers

| Parameter | Fractional Distillation (Atmospheric) | Vacuum Distillation |

| Operating Pressure | ~760 mmHg (1 atm) | 10 - 100 mmHg |

| Column Bottom Temperature | >250 °C | 150 - 230 °C google.com |

| Product Purity | Moderate to High | High to Very High |

| Risk of Thermal Decomposition | High | Low wikipedia.org |

| Energy Consumption | Generally Higher | Generally Lower |

Note: The data presented is based on typical values for high-boiling glycol ethers and may not be specific to this compound due to a lack of publicly available, specific process data.

Advanced Analytical Techniques for Characterization and Quantification of Triethylene Glycol Butyl Methyl Ether

Chromatographic Separations for Triethylene Glycol Butyl Methyl Ether Analysis

Chromatographic techniques are paramount for separating this compound from complex mixtures and quantifying its presence. Both gas and liquid chromatography offer robust solutions for the analysis of this high-boiling ether.

Gas Chromatography (GC) with Diverse Detection Systems (e.g., Flame Ionization Detection, Mass Spectrometry)

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector and column is critical for achieving desired selectivity and sensitivity.

Flame Ionization Detection (FID): GC-FID is a widely used technique for quantifying organic compounds. It offers a robust, linear response over a wide concentration range. For this compound, a high-temperature capillary column is required due to its relatively high boiling point. A common stationary phase is a modified polyethylene (B3416737) glycol (like FFAP) or a cyanopropylphenyl-based phase, which provides good selectivity for polar compounds such as glycol ethers. nih.gov Analysis of related glycol ethers has been successfully performed using GC-FID. nih.govnih.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both quantification and structural confirmation. gcms.cz Electron ionization (EI) is a common ionization technique used for this purpose. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for positive identification. gcms.cz For complex mixtures, GC-MS can resolve co-eluting peaks and identify unknown components. restek.com Research on a wide range of glycol ethers has demonstrated that thin-film cyanopropylphenyl-based columns (e.g., Rxi-1301Sil MS) can provide rapid and efficient separation for GC-MS analysis. gcms.czrestek.com The mass spectrometer is typically operated in full scan mode to collect spectral data or in selected ion monitoring (SIM) mode for enhanced sensitivity in targeted analysis. nih.gov

Table 1: Illustrative GC Parameters for Glycol Ether Analysis

| Parameter | Typical Condition | Reference/Notes |

|---|---|---|

| Column | Rxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or FFAP-type | Provides good separation for a range of glycol ethers. nih.govgcms.czrestek.com |

| Injection | Split/Splitless or Direct Aqueous Injection | Direct aqueous injection is suitable for water matrices. usgs.gov |

| Oven Program | Initial temp 35-40°C, ramped to >250°C | A high final temperature is needed to elute high-boiling ethers. nih.govrestek.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Detector | FID or MS | FID for general quantification, MS for identification and higher sensitivity. nih.govgcms.cz |

| MS Scan Range | 20-200 amu | Glycol ethers typically fragment into ions below 150 amu. gcms.cz |

Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (e.g., Atmospheric Pressure Chemical Ionization LC-MS/MS)

For non-volatile or thermally labile compounds, and particularly for analysis in aqueous matrices, Liquid Chromatography (LC) is the method of choice. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective analytical tool.

A study by the U.S. Environmental Protection Agency (EPA) verified a method for detecting several glycols and glycol ethers, including triethylene glycol, in ground and surface waters using LC-MS/MS. epa.gov This approach can be readily adapted for this compound. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for compounds of medium polarity like ethers, although Electrospray Ionization (ESI) can also be used, often detecting the protonated molecule [M+H]+. nih.govsigmaaldrich.com

Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This minimizes matrix interference and allows for very low detection limits, which is crucial for environmental sample analysis. epa.gov

Table 2: Representative LC-MS/MS Parameters for Glycol Ether Analysis

| Parameter | Typical Condition | Reference/Notes |

|---|---|---|

| Column | C18 (e.g., Kinetex Evo C18) | Standard reversed-phase column suitable for polar analytes. nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with formic acid or ammonium (B1175870) formate | Common mobile phases for reversed-phase LC of polar compounds. |

| Ionization Source | APCI or ESI (Positive Mode) | APCI is often suitable for ethers; ESI detects [M+H]+ adducts. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. epa.gov |

| Precursor Ion | [M+H]+ (m/z 221.17) | Based on the molecular weight of this compound (220.31 g/mol). nih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For this compound (CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₃), the ¹H NMR spectrum would show a characteristic triplet for the terminal methyl group of the butyl chain (~0.9 ppm), several overlapping multiplets for the methylene (B1212753) groups in the butyl and ethylene (B1197577) glycol units (~1.3-1.6 ppm and ~3.4-3.7 ppm), and a sharp singlet for the terminal methyl ether group (~3.3-3.4 ppm). The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing definitive proof of the structure. Spectral data for the closely related Triethylene Glycol Monobutyl Ether confirms these general chemical shift regions. guidechem.comchemicalbook.com

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is dominated by a strong, broad C-O-C stretching band for the ether linkages, typically appearing in the 1150-1085 cm⁻¹ region. chemicalbook.com Strong C-H stretching vibrations from the alkyl chains would be observed around 2850-2960 cm⁻¹. researchgate.net A key distinguishing feature from related compounds like Triethylene Glycol Monobutyl Ether is the absence of the broad O-H stretching band that would typically appear around 3300-3500 cm⁻¹. chemicalbook.comnih.gov

Raman spectroscopy provides complementary information. The symmetric C-O-C stretching vibration is usually strong in the Raman spectrum. Raman spectra of related compounds like triethylene glycol and methyl tert-butyl ether show characteristic bands that can be used for identification. chemicalbook.comchemicalbook.com

Sample Preparation Strategies for this compound in Complex Matrices

The choice of sample preparation technique is critical and depends on the complexity of the sample matrix and the analytical method used.

For aqueous samples such as groundwater or wastewater being analyzed by a sensitive method like LC-MS/MS, a simple "dilute-and-shoot" approach may be sufficient. epa.gov This involves diluting the sample with the mobile phase, filtering it to remove particulates, and directly injecting it into the LC system, minimizing sample handling and potential analyte loss.

For more complex matrices or when using GC, an extraction step is often necessary. Liquid-liquid extraction (LLE) using an appropriate organic solvent can be used to isolate the analyte. Solid-phase extraction (SPE) with a suitable sorbent offers a more selective and efficient way to clean up the sample and concentrate the analyte.

For air or gas samples, analytes can be collected on sorbent tubes followed by thermal or solvent desorption. For trace analysis of related ethers in biological fluids like urine, techniques such as high-temperature purge-and-trap have been employed to extract the analytes prior to GC-MS analysis. researchgate.net When handling and concentrating glycol ethers, care must be taken as they may form explosive peroxides upon storage or evaporation. scbt.com

Direct Aqueous Injection Techniques

Direct aqueous injection (DAI) is a streamlined approach for the analysis of water-soluble compounds like glycol ethers, eliminating the need for time-consuming extraction steps. who.int This technique is particularly recommended for low-molecular-weight glycol ethers. who.int It involves the direct introduction of an aqueous sample into a gas chromatograph (GC) or liquid chromatograph (LC).

For GC analysis, issues such as the large expansion volume of water in the inlet, potential for increased carryover, and consequently higher detection limits can be problematic. sigmaaldrich.com However, methods have been developed to mitigate these challenges. For instance, a GC method using a specific nitroterephthalic acid-modified polyethylene glycol stationary phase column and a reverse-cup liner in the injection port has been successfully used for analyzing polar compounds in water. nih.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) is often more amenable to direct aqueous injection. The US Environmental Protection Agency (EPA) has verified a method for the quantification of several glycols, including triethylene glycol, in aqueous samples via direct injection HPLC/MS/MS. epa.govepa.gov This approach offers a simple and rapid analysis, though instrument sensitivity can vary between laboratories. epa.gov

Extractive Alkylation and Salting-Out Extraction Protocols

To overcome the challenges of direct aqueous injection and to concentrate the analyte from complex matrices, extraction and derivatization techniques are employed.

Extractive Alkylation: This technique is used for the analysis of glycol ether metabolites, such as alkoxyacetic acids, which are formed after exposure to the parent compounds. nih.gov The protocol involves a single-step process where alkoxyacetate ions are extracted from a sample (e.g., urine) into an organic solvent like methylene chloride. nih.gov A phase-transfer catalyst, such as tetrabutylammonium, is used to facilitate the transfer of the ionized analyte into the organic phase, where it is simultaneously derivatized. nih.gov Pentafluorobenzyl bromide is a common derivatizing agent that converts the acids into their corresponding esters, which are highly responsive to electron capture detection (ECD) in GC analysis. nih.gov This method is noted for its sensitivity and the stability of the resulting derivatives. nih.gov

Salting-Out Extraction: Salting-out liquid-liquid extraction (SALLE) is an effective method for separating polar compounds from aqueous solutions. chromatographyonline.com The principle involves adding a high concentration of an inorganic salt (e.g., sodium chloride, potassium triphosphate) to a mixture of water and a water-miscible organic solvent (e.g., acetonitrile, ethanol). chromatographyonline.comresearchgate.net The salt increases the polarity of the aqueous phase, forcing the less polar, water-miscible organic solvent to separate and form a distinct layer, into which analytes of intermediate polarity, like glycol ethers, are partitioned. chromatographyonline.com This technique has been successfully applied to the analysis of ethylene glycol and diethylene glycol, demonstrating high extraction efficiencies. researchgate.netdntb.gov.ua The resulting organic extract can often be directly analyzed by GC or HPLC, or easily concentrated, leading to improved sensitivity. sigmaaldrich.comchromatographyonline.com

Miniaturized Sample Preparation Methods (e.g., Ultrasonic Extraction, Micro-Solid Phase Dispersion)

In line with the principles of green analytical chemistry, miniaturized sample preparation methods have been developed that reduce sample size, solvent consumption, and extraction time. mdpi.com

Ultrasonic-Assisted Extraction (UAE): UAE uses the energy of ultrasonic waves to facilitate the extraction of analytes from a solid or liquid sample into a solvent. mdpi.comcetjournal.it For the analysis of glycol ethers in matrices like cosmetics, a small sample amount (e.g., 0.1 g) is sonicated with a low volume of solvent (e.g., 1-2 mL of methanol). mdpi.comresearchgate.net This process is fast and efficient. mdpi.com The resulting extract can then be analyzed, often by GC-MS, without requiring a derivatization step, particularly when using a highly polar chromatographic column. researchgate.net Studies have shown UAE to be a suitable method for extracting various compounds, with optimization of parameters like time and temperature enhancing recovery. pnu.ac.irsterc.org

Micro-Matrix Solid-Phase Dispersion (µMSPD): This technique is a miniaturized version of the established matrix solid-phase dispersion method. mdpi.com It involves blending a small amount of a sample (e.g., 0.1 g) with a solid sorbent. The mixture is then transferred to a small column, and the analytes are eluted with a minimal volume of an organic solvent (e.g., 1 mL). mdpi.com A key advantage of µMSPD is the potential to include an in-situ cleanup step during the extraction, which can eliminate the need for subsequent purification procedures. mdpi.com Like UAE, µMSPD is an efficient, low-cost, and environmentally friendly approach for the analysis of glycol ethers. mdpi.comresearchgate.net

Method Validation and Performance Metrics in this compound Analysis

The validation of any analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. Key performance parameters are evaluated to demonstrate the method's capabilities.

Evaluation of Linearity, Accuracy, and Precision

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. publications.gc.canih.gov A calibration curve is generated by analyzing a series of standards at different concentrations. amazonaws.com For glycol ether analysis using techniques like UAE-GC-MS and µMSPD-GC-MS, excellent linearity is typically achieved, with correlation coefficients (r²) often exceeding 0.99. mdpi.compnu.ac.irnycu.edu.tw For example, a reference method for 2-butoxyethanol (B58217) demonstrated linearity across a broad concentration range from 0.1 ppm to 200 ppm. publications.gc.ca

Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. epa.gov It is often evaluated by analyzing spiked matrix samples, where a known quantity of the analyte is added to a blank matrix. publications.gc.ca The recovery percentage is then calculated. For methods analyzing glycol ethers, such as those verified by the EPA for aqueous samples, accuracy is a key factor examined in inter-laboratory studies to ensure the method's robustness across different settings. epa.gov

Precision: Precision refers to the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. epa.govpnu.ac.ir It is usually expressed as the relative standard deviation (RSD). For miniaturized methods like UAE and µMSPD, precision is satisfactory, demonstrating the reproducibility of these techniques. mdpi.comresearchgate.net In a study of glycol ethers in cosmetics, RSD values were found to be acceptable, indicating good method precision. mdpi.com

Determination of Limits of Detection and Quantification

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.com Environmentally friendly methods like UAE and µMSPD followed by GC-MS analysis have demonstrated low LODs for glycol ethers, often below 0.75 µg/g, which allows for the determination of trace levels of these compounds. researchgate.net In some cases, these modern methods provide LODs that are an order of magnitude lower than older reported methods. mdpi.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.gov It is a critical parameter for regulatory purposes. For the analysis of glycol ether metabolites using extractive alkylation, the LOQ for butoxyacetic acid was determined to be 4 µM. nih.gov A Canadian reference method for 2-butoxyethanol analysis reported similar method detection limits (MDL) and limits of quantification (LOQ) for both water-based and oil-based matrices, indicating efficient extraction. publications.gc.ca

Data Tables

Table 1: Performance Metrics for Miniaturized Glycol Ether Analysis Methods This table is generated based on findings for a range of glycol ethers using the specified techniques.

| Parameter | Ultrasonic-Assisted Extraction (UAE) | Micro-Matrix Solid-Phase Dispersion (µMSPD) | Source(s) |

|---|---|---|---|

| Linearity (r²) | >0.99 | >0.99 | mdpi.com, researchgate.net |

| Sample Size | ~0.1 g | ~0.1 g | mdpi.com |

| Solvent Volume | 1–2 mL | ~1 mL | mdpi.com |

| Limit of Detection (LOD) | < 0.75 µg/g | < 0.75 µg/g | researchgate.net |

| Analysis Technique | GC-MS | GC-MS | mdpi.com, researchgate.net |

Table 2: Performance of Extractive Alkylation for Glycol Ether Metabolite Analysis Data based on the analysis of alkoxyacetic acids in urine.

| Parameter | Value | Source(s) |

|---|---|---|

| Analyte Example | Butoxyacetic acid (BAA) | nih.gov |

| Sample Volume | 200 µL | nih.gov |

| Technique | Extractive Alkylation with PFB-Br | nih.gov |

| Detection Method | GC-ECD | nih.gov |

| Limit of Quantification (LOQ) | 4 µM | nih.gov |

| Linear Range | Up to 80 µM | nih.gov |

Investigative Studies on Solvency and Interfacial Phenomena of Triethylene Glycol Butyl Methyl Ether

Fundamental Mechanisms of Solvation and Co-solvency

Triethylene Glycol Butyl Methyl Ether, a member of the glycol ether family, is recognized for its high solvency power and low volatility. smolecule.com Its chemical structure, featuring both ether and alkyl functionalities, imparts amphiphilic characteristics, enabling it to interact with a wide range of chemical species. nih.gov These properties underpin its utility in various industrial and research applications as a solvent, coupling agent, and chemical intermediate. atamanchemicals.comhaz-map.com

The molecular structure of this compound, specifically its high boiling point and low vapor pressure, makes it an effective solvent for handling compounds that are sensitive to air or heat. smolecule.com Its low volatility ensures that reactions or manipulations can be conducted at elevated temperatures without significant loss of the solvent medium, which is crucial for protecting thermally labile substances from decomposition. smolecule.com The ether linkages in the molecule can coordinate with metal ions, similar to other glymes, which can be a relevant factor in the solvation of certain organometallic and inorganic compounds that are often air-sensitive. nih.gov The general techniques for handling air-sensitive materials often involve the use of inert atmospheres, and employing a high-boiling, non-reactive solvent like this compound can simplify these procedures by providing a stable liquid phase. colostate.edu Lacking a hydroxyl group, which is present in its monoether counterpart (Triethylene Glycol Monobutyl Ether), this compound is an aprotic solvent, preventing unwanted reactions with certain sensitive reagents. nih.govfujifilm.com

A key function of this compound is its role as a coupling agent, which facilitates the creation of stable, homogeneous mixtures from otherwise immiscible components. This capability is particularly valuable in the formulation of products that combine oil and water-based ingredients. atamanchemicals.competronas.com The molecule's structure, possessing both a hydrophilic polyether chain and a hydrophobic butyl group, allows it to act as an interface between polar and non-polar phases, reducing the interfacial tension and promoting miscibility. This enhances the performance and improves the shelf stability of formulations such as household, industrial, and institutional cleaners. atamanchemicals.comhedinger.de It is also employed as a coupling agent for resins and dyes in the formulation of water-based printing inks. atamanchemicals.com

Table 1: Solvency and Applications of this compound

This table is interactive. Click on the headers to sort the data.

| Application Area | Function | Types of Materials Solubilized/Coupled | Reference(s) |

| Coatings | Active Solvent, Retarder Solvent | Alkyd, phenolic, maleic, epoxy, and nitrocellulose resins | atamanchemicals.com |

| Cleaners | Coupling Agent, Solvent | Oils and other contaminants in household and industrial cleaners | atamanchemicals.comhedinger.de |

| Printing Inks | Coupling Agent | Resins and dyes in water-based inks | atamanchemicals.com |

| Textile Dyeing | Carrier Solvent | Dyes for textile processes | atamanchemicals.competronas.comhedinger.de |

| Chemical Synthesis | Intermediate, Solvent | Plasticizers, surfactants | atamanchemicals.com |

The process of dissolving polymers is a complex phenomenon that begins with the permeation of solvent molecules into the bulk polymer, leading to swelling and eventual disentanglement of the polymer chains into the solution. kinampark.com The effectiveness of a solvent is governed by the principle of "like dissolves like," where similarity in polarity and chemical structure between the solvent and polymer enhances solubility. kinampark.com

This compound is recognized as an excellent solvent for a variety of resin types used in coatings and lacquers, including alkyd, phenolic, maleic, epoxy, and nitrocellulose resins. atamanchemicals.com Its ability to dissolve these materials is attributed to its molecular structure, which provides favorable thermodynamic interactions. As a retarder solvent, it improves gloss and flow-out in lacquers by controlling the evaporation rate, allowing the film to level properly before fully drying. atamanchemicals.com While specific kinetic and thermodynamic data for the dissolution of these polymers in this compound are not broadly published in the available literature, its widespread use in these applications empirically confirms its strong solvency power for these resinous materials. atamanchemicals.comepchems.com

Interfacial Activity and Surfactant Properties

The interfacial properties of glycol ethers are determined by their amphiphilic nature. The hydrophilic ether groups and the hydrophobic alkyl chain allow these molecules to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension and altering the wetting and foaming characteristics of the solution.

This compound's counterpart, Triethylene Glycol Monobutyl Ether, demonstrates significant surface activity. The surface tension of the neat monobutyl ether is approximately 30.0 dynes/cm at 25°C. hedinger.de When added to water, it effectively lowers the surface tension of the solution. For instance, a 25% aqueous solution of Triethylene Glycol Monobutyl Ether exhibits a surface tension of 32.2 dynes/cm. hedinger.de Another source reports a surface tension of 31.4 dynes/cm for the pure compound. nih.gov This reduction in surface tension contributes to its function as a wetting agent, allowing aqueous solutions to spread more effectively across surfaces. epchems.com Studies on related glycol ethers show that methyl substitution significantly affects surface properties, with methyl-substituted glycols generally leading to lower surface tensions in aqueous solutions compared to their unsubstituted counterparts. researchgate.net

Table 2: Surface Tension of Triethylene Glycol Monobutyl Ether and its Aqueous Solution

This table is interactive. Click on the headers to sort the data.

| Substance | Concentration | Temperature (°C) | Surface Tension (dynes/cm) | Reference(s) |

| Triethylene Glycol Monobutyl Ether | Neat | 25 | 30.0 | hedinger.de |

| Triethylene Glycol Monobutyl Ether | Neat | Not Specified | 31.4 | nih.gov |

| Triethylene Glycol Monobutyl Ether | 25% in Water | 25 | 32.2 | hedinger.de |

| Triethylene Glycol | Neat | 25 | ~45 | ladco.com.ar |

The Critical Coalescence Concentration (CCC) is the minimum concentration of a surfactant or frother required to effectively prevent the coalescence of air bubbles in a liquid. mdpi.com This parameter is crucial in processes like froth flotation. icm.edu.pl For a homologous series of ethylene (B1197577) glycol butyl ethers, including Triethylene Glycol Monobutyl Ether (C4E3), studies have shown a clear relationship between the CCC and the molecular structure. mdpi.comresearchgate.net

Table 3: Critical Coalescence Concentration (CCC) for Ethylene Glycol Butyl Ethers

This table is interactive. Click on the headers to sort the data.

| Compound Name | Abbreviation | Molecular Weight ( g/mol ) | CCC (mmol/dm³) | Reference(s) |

| Ethylene Glycol Monobutyl Ether | C4E1 | 118.17 | 1.190 | icm.edu.plicm.edu.pl |

| Diethylene Glycol Monobutyl Ether | C4E2 | 162.23 | 0.840 | icm.edu.plicm.edu.pl |

| Triethylene Glycol Monobutyl Ether | C4E3 | 206.28 | 0.540 | icm.edu.plicm.edu.pl |

Influence on Foam Formation and Stabilization in Flotation Processes

This compound, a member of the polyglycol ether family, functions as a frother in mineral flotation processes. Frothers are surface-active reagents that facilitate the formation of a stable froth, which is crucial for the separation of valuable minerals from gangue. The role of these frothers is to control the bubble size and stability of the froth phase, directly impacting the recovery and grade of the floated mineral.

The chemical structure of polyglycol ethers, including this compound, consists of a polar hydrophilic group and a non-polar hydrophobic hydrocarbon chain. This amphiphilic nature allows them to adsorb at the air-water interface, with the hydrophilic group oriented towards the water phase and the hydrophobic chain towards the air phase. This arrangement lowers the surface tension of the water and creates a film around air bubbles, preventing their coalescence.

The molecular weight of the polyglycol ether influences the characteristics of the froth. Higher molecular weight frothers, such as those in the triethylene glycol series, tend to produce more persistent and stable froths. However, this increased stability can sometimes lead to less selective flotation compared to lower molecular weight frothers. The selection of a specific polyglycol ether frother depends on the ore type and the desired froth characteristics for a particular flotation application. While detailed studies specifically on this compound's performance in flotation are not extensively available in public literature, the general principles of polyglycol ether frothers apply.

Molecular Interactions in Multi-Component Systems

The interactions of this compound in multi-component systems, particularly with water, are critical for understanding its behavior in various industrial applications, including its role as a solvent and in flotation. Thermodynamic and transport properties of these mixtures provide insights into the nature and strength of intermolecular interactions.

Thermodynamic Analysis of Binary and Ternary Mixtures (e.g., this compound + Water)

The thermodynamic properties of binary mixtures of triethylene glycol monobutyl ether and water have been investigated to understand the molecular interactions between the two components. scispace.com The study of these properties as a function of composition and temperature reveals the extent of non-ideal behavior of the mixture, which is a direct consequence of the interactions between the ether and water molecules.

Determination of Excess Molar Volumes and Viscosity Deviations

Excess molar volumes (VE) and viscosity deviations (Δη) are important thermodynamic parameters that provide information about the nature of intermolecular interactions in a liquid mixture. A negative excess molar volume suggests strong intermolecular interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a more compact packing of the molecules in the mixture than in the ideal state. Conversely, a positive excess molar volume indicates weaker interactions, where the breaking of self-associated structures of the pure components dominates.

For the binary mixture of triethylene glycol monobutyl ether and water, experimental data on density and viscosity have been used to calculate these excess properties. scispace.com

The excess molar volumes for the triethylene glycol monobutyl ether + water system were found to be negative across the entire composition range and at all temperatures studied, indicating a volume contraction upon mixing. scispace.com This suggests that the interactions between the ether and water molecules, primarily through hydrogen bonding, are stronger than the interactions in the pure components. The minimum (most negative) excess molar volume was observed to shift towards the water-rich region as the temperature increased.

The viscosity deviations for this binary system were positive over the entire composition range, with a maximum value occurring at a mole fraction of approximately 0.26 for the ether. scispace.com Positive viscosity deviations suggest the presence of specific interactions that lead to the formation of complexes, resulting in a mixture that is more viscous than the ideal mixture.

Below are interactive tables presenting the experimental data for excess molar volume and viscosity deviation for the triethylene glycol monobutyl ether + water system at different temperatures.

Table 1: Excess Molar Volume (VE) of Triethylene Glycol Monobutyl Ether + Water System (m³/mol)

| Mole Fraction (x₁) | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |

| 0.0000 | 0.000000 | 0.000000 | 0.000000 | 0.000000 | 0.000000 |

| 0.0489 | -0.000389 | -0.000378 | -0.000366 | -0.000355 | -0.000343 |

| 0.1002 | -0.000676 | -0.000658 | -0.000639 | -0.000621 | -0.000602 |

| 0.1974 | -0.000998 | -0.000972 | -0.000945 | -0.000919 | -0.000892 |

| 0.2987 | -0.001103 | -0.001074 | -0.001045 | -0.001016 | -0.000987 |

| 0.4012 | -0.001064 | -0.001036 | -0.001008 | -0.000980 | -0.000952 |

| 0.5015 | -0.000943 | -0.000918 | -0.000893 | -0.000868 | -0.000843 |

| 0.6018 | -0.000778 | -0.000757 | -0.000736 | -0.000715 | -0.000694 |

| 0.6989 | -0.000592 | -0.000576 | -0.000560 | -0.000544 | -0.000528 |

| 0.8011 | -0.000379 | -0.000369 | -0.000359 | -0.000349 | -0.000339 |

| 0.8987 | -0.000181 | -0.000176 | -0.000171 | -0.000166 | -0.000161 |

| 1.0000 | 0.000000 | 0.000000 | 0.000000 | 0.000000 | 0.000000 |

Data sourced from Li, X., Hu, Y., & Liu, G. (2010). Density and Viscosity of the Binary Mixture of Triethylene Glycol Monobutyl Ether + Water from (293.15 to 333.15) K at Atmospheric Pressure. Journal of Chemical & Engineering Data, 55(7), 2563–2566. scispace.com

Table 2: Viscosity Deviation (Δη) of Triethylene Glycol Monobutyl Ether + Water System (mPa·s)

| Mole Fraction (x₁) | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |

| 0.0000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 |

| 0.0489 | 1.132 | 0.817 | 0.602 | 0.461 | 0.362 |

| 0.1002 | 1.968 | 1.411 | 1.037 | 0.792 | 0.620 |

| 0.1974 | 2.859 | 2.029 | 1.478 | 1.121 | 0.872 |

| 0.2987 | 3.091 | 2.185 | 1.587 | 1.200 | 0.929 |

| 0.4012 | 2.898 | 2.049 | 1.488 | 1.124 | 0.869 |

| 0.5015 | 2.502 | 1.776 | 1.294 | 0.978 | 0.757 |

| 0.6018 | 2.025 | 1.444 | 1.056 | 0.800 | 0.621 |

| 0.6989 | 1.528 | 1.096 | 0.805 | 0.612 | 0.477 |

| 0.8011 | 0.988 | 0.714 | 0.528 | 0.404 | 0.316 |

| 0.8987 | 0.490 | 0.358 | 0.267 | 0.206 | 0.163 |

| 1.0000 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 |

Data sourced from Li, X., Hu, Y., & Liu, G. (2010). Density and Viscosity of the Binary Mixture of Triethylene Glycol Monobutyl Ether + Water from (293.15 to 333.15) K at Atmospheric Pressure. Journal of Chemical & Engineering Data, 55(7), 2563–2566. scispace.com

Application of Redlich-Kister-Type Equations for Mixture Correlation

The Redlich-Kister equation is a widely used polynomial expression to correlate excess thermodynamic properties of binary mixtures as a function of mole fraction. The general form of the equation is:

YE = x₁(1 - x₁) Σ Aᵢ(2x₁ - 1)ⁱ

where YE is the excess property (e.g., VE or Δη), x₁ is the mole fraction of component 1, and Aᵢ are the adjustable parameters determined by fitting the equation to the experimental data using a least-squares method.

In the study of the triethylene glycol monobutyl ether + water system, the Redlich-Kister equation was successfully applied to correlate the experimental data for both excess molar volume and viscosity deviation. scispace.com The coefficients of the Redlich-Kister equation provide a quantitative measure of the non-ideality of the mixture and can be used to predict the excess properties at any composition within the experimental range.

The standard deviation of the fit between the experimental data and the values calculated using the Redlich-Kister equation provides an indication of the goodness of the correlation. For the triethylene glycol monobutyl ether + water system, the low standard deviations reported in the study by Li et al. (2010) indicate that the Redlich-Kister equation provides an excellent representation of the experimental data for both VE and Δη. scispace.com

Table 3: Redlich-Kister Coefficients for Excess Molar Volume (VE)

| Coefficient | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |

| A₀ | -3.8189 | -3.7179 | -3.6158 | -3.5147 | -3.4125 |

| A₁ | 1.7011 | 1.6661 | 1.6305 | 1.5954 | 1.5598 |

| A₂ | 0.2468 | 0.2393 | 0.2317 | 0.2241 | 0.2164 |

| A₃ | -0.1634 | -0.1584 | -0.1534 | -0.1483 | -0.1432 |

| σ(VE) | 0.0028 | 0.0027 | 0.0026 | 0.0025 | 0.0024 |

Data sourced from Li, X., Hu, Y., & Liu, G. (2010). Density and Viscosity of the Binary Mixture of Triethylene Glycol Monobutyl Ether + Water from (293.15 to 333.15) K at Atmospheric Pressure. Journal of Chemical & Engineering Data, 55(7), 2563–2566. scispace.com

Table 4: Redlich-Kister Coefficients for Viscosity Deviation (Δη)

| Coefficient | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |

| A₀ | 10.153 | 7.218 | 5.267 | 3.985 | 3.084 |

| A₁ | -8.532 | -6.077 | -4.439 | -3.359 | -2.597 |

| A₂ | 2.508 | 1.777 | 1.295 | 0.978 | 0.754 |

| A₃ | 1.051 | 0.753 | 0.553 | 0.422 | 0.328 |

| σ(Δη) | 0.012 | 0.009 | 0.006 | 0.005 | 0.004 |

Data sourced from Li, X., Hu, Y., & Liu, G. (2010). Density and Viscosity of the Binary Mixture of Triethylene Glycol Monobutyl Ether + Water from (293.15 to 333.15) K at Atmospheric Pressure. Journal of Chemical & Engineering Data, 55(7), 2563–2566. scispace.com

Research on Material Science and Chemical Engineering Applications of Triethylene Glycol Butyl Methyl Ether

Polymer Science and Advanced Functional Material Synthesis

Triethylene Glycol Butyl Methyl Ether, a member of the glycol ether family, is primarily recognized for its properties as a solvent. However, its potential extends into the realm of polymer science and the synthesis of advanced functional materials. While direct research on its role as a primary monomer is limited due to the absence of a reactive functional group like a hydroxyl or a vinyl group, its unique structure as a diether suggests potential applications as a modifying agent, a plasticizer, or a component in polymer formulations.

Role as a Reactant or Crosslinking Agent in Polymerization

Due to its chemical structure, which lacks a readily polymerizable group such as a hydroxyl or vinyl moiety, this compound does not typically function as a direct reactant or crosslinking agent in common polymerization reactions like polycondensation or free-radical polymerization. In these processes, monomers containing reactive functional groups are required to build the polymer chains.

However, the ether linkages in this compound can be cleaved under specific and harsh reaction conditions, which is not a common or practical approach for controlled polymer synthesis. In some specialized polymerization techniques, such as cationic ring-opening polymerization of cyclic ethers, the ether oxygen atoms can interact with the propagating cationic center, potentially influencing the reaction kinetics or the properties of the resulting polymer. There is, however, a lack of specific research demonstrating the use of this compound as a primary reactant or crosslinking agent in mainstream polymer production. Its role is more likely to be that of a physical modifier or a solvent in polymer systems.

Development of Hydrogels and Conducting Polymers Utilizing this compound

While direct incorporation of this compound into the polymer backbone of hydrogels and conducting polymers is not straightforward, its properties can be leveraged in the formulation and performance of these materials.

In the context of hydrogels , which are three-dimensional polymer networks capable of absorbing large amounts of water, this compound can act as a porogen or a plasticizer. As a porogen, it can influence the pore structure of the hydrogel during its synthesis, which in turn affects its swelling behavior, mechanical properties, and the release kinetics of entrapped molecules. As a plasticizer, it can increase the flexibility and reduce the brittleness of the hydrogel. Research on related compounds, such as poly(triethylene glycol methyl ether methacrylate) (PTEGMA), demonstrates the utility of the triethylene glycol ether moiety in creating thermo-responsive hydrogels. rsc.orgresearchgate.net A study detailed the synthesis of a hydrogel-polymer composite using triethylene glycol methyl ether methacrylate (B99206) monomer and a crosslinker, indicating the potential for similar structures to be explored. rsc.org

For conducting polymers , the primary role of this compound would likely be as a solvent or a processing aid. The solubility and processability of conducting polymers are often challenging, and the use of appropriate solvents is crucial for fabricating uniform and effective conductive films. The ether groups in this compound can help to solvate the polymer chains, facilitating their processing. While no direct studies were found that specifically utilize this compound in conducting polymer synthesis, its properties make it a candidate for this application.

Integration into Light-Emitting Devices

In the field of organic light-emitting devices (OLEDs), small organic molecules and polymers with specific electronic and optical properties are utilized. While this compound itself is not an emissive or charge-transporting material, it could potentially be used as a high-boiling point solvent or a formulation additive in the deposition of the active layers of an OLED.

The uniform formation of thin films is critical for the performance of OLEDs. The solvent used to deposit the organic layers can significantly impact the morphology and, consequently, the efficiency and lifetime of the device. The low volatility and good solvency of this compound could be advantageous in certain deposition techniques. However, there is a lack of specific research or patents detailing the integration of this compound into light-emitting devices. The development of materials for OLEDs typically focuses on compounds with specific electronic functionalities. google.comgoogle.com

Membrane Technology and Gas Permeation Studies

The presence of ether oxygen atoms in the structure of this compound makes it a compound of interest for membrane-based gas separation, particularly for carbon dioxide (CO2) capture. The lone pairs of electrons on the oxygen atoms can interact favorably with the quadrupole moment of CO2, leading to enhanced CO2 solubility in materials containing these moieties.

Application in Supported Liquid Membranes for CO2 Separation

Supported liquid membranes (SLMs) are a type of membrane where a liquid is immobilized within the pores of a microporous support. This configuration combines the high selectivity of a liquid for a specific gas with the mechanical stability of a solid support.

A study directly investigated the use of this compound in SLMs for CO2 separation. The research compared its performance with that of Triethylene Glycol Monomethyl Ether. The results indicated that SLMs containing these glycol derivatives exhibited higher CO2 permeabilities compared to other glycols. researchgate.net This enhanced permeability is attributed to the favorable interaction between the ether linkages and CO2 molecules. researchgate.netchemrxiv.orgepa.govcsic.es

The following table summarizes the CO2 permeability data for supported liquid membranes with different glycol derivatives, highlighting the performance of ethers.

| Liquid Membrane | Support Material | CO2 Permeability (Barrer*) | Reference |

| Triethylene Glycol Monomethyl Ether | Not specified | Higher than other glycols | researchgate.net |

| Triethylene Glycol Monobutyl Ether | Not specified | Higher than other glycols | researchgate.net |

| Glycerol (B35011) | Not specified | Lowest permeability | researchgate.net |

*1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)

Investigation of Membrane Stability and Permeability Characteristics

The long-term stability of supported liquid membranes is a critical factor for their practical application. Instability can arise from the loss of the liquid from the membrane pores due to pressure differences, evaporation, or dissolution into the feed or permeate streams.

The same study that evaluated the CO2 permeability of this compound in SLMs also assessed their stability. It was found that the stability of SLMs using triethylene glycol derivatives, including the monobutyl ether, was higher compared to those using monoethylene glycol or diethylene glycol ethers. researchgate.net This suggests that the longer chain length and higher molecular weight of the triethylene glycol derivatives contribute to their retention within the membrane pores.

The permeability of CO2 through these membranes is influenced by both its solubility and diffusivity in the liquid phase. The favorable solubility of CO2 in glycol ethers, due to the ether-oxygen interactions, is a key driver for the high permeability. The separation coefficient between CO2 and other gases, such as nitrogen (N2), is another important characteristic. The study indicated that the separation coefficient for CO2/N2 was higher for triethylene glycol monomethyl ether compared to triethylene glycol monobutyl ether, suggesting a trade-off between permeability and selectivity that can be tuned by the choice of the alkyl end-group. researchgate.net

Development of Chemical Sensors Based on this compound

Following a thorough review of available scientific literature, there is no evidence or research to suggest the development or use of chemical sensors based on this compound.

Harnessing Hygroscopic Properties for Water Vapor Detection

The ability of certain materials to attract and hold water molecules from the surrounding environment, a property known as hygroscopicity, is fundamental to the development of humidity sensors. This compound (TEGBME) possesses structural features that make it a candidate for such applications. Its molecular structure, characterized by a triethylene glycol chain, contains ether linkages which are capable of forming hydrogen bonds with water molecules. This interaction is the primary mechanism behind its hygroscopic nature.

The interaction between the ether groups of the glycol chain and water molecules is a key area of study. The lone pairs of electrons on the oxygen atoms of the ether linkages act as hydrogen bond acceptors, readily interacting with the hydrogen atoms of water molecules. This process leads to the incorporation of water into the material's bulk, causing swelling and a change in its physical properties. The efficiency of this process is dependent on factors such as the ambient humidity and the molecular structure of the glycol ether.

Sensor Design and Performance Optimization

The hygroscopic nature of this compound can be exploited in various sensor designs, most notably in optical fiber sensors and quartz crystal microbalance (QCM) sensors. In both cases, a thin film of the sensing material is coated onto a transducer, which then detects changes in the film's properties as it absorbs and desorbs water vapor.

Optical Fiber Sensor Design:

In an optical fiber sensor, a portion of the fiber is typically stripped of its cladding and coated with a thin layer of TEGBME. The interaction of the evanescent wave of the light propagating through the fiber with the TEGBME coating is sensitive to changes in the coating's refractive index. As the TEGBME absorbs water vapor, its refractive index changes, leading to a modulation of the light signal (e.g., intensity, wavelength, or phase shift) that can be measured. researchgate.netnih.govmdpi.com

The performance of such a sensor can be optimized by controlling the thickness of the TEGBME coating. A thinner coating generally allows for a faster response and recovery time as water molecules have a shorter diffusion path. researchgate.net Furthermore, the chemical modification of the glycol ether or its incorporation into a polymer matrix can enhance its sensitivity, selectivity, and long-term stability. nih.govresearchgate.net

Quartz Crystal Microbalance (QCM) Sensor Design:

A QCM sensor consists of a thin quartz crystal wafer with electrodes on both sides. The crystal oscillates at a stable resonant frequency when an AC voltage is applied. When a thin film of TEGBME is coated onto the crystal's surface, the absorption of water vapor by the film leads to an increase in its mass. This added mass causes a decrease in the resonant frequency of the crystal, which can be measured with high precision. mdpi.comvaccoat.com The relationship between the change in frequency and the change in mass is described by the Sauerbrey equation, providing a quantitative measure of the absorbed water vapor. researchgate.net

Optimization of QCM humidity sensors involves tailoring the properties of the TEGBME coating to maximize the interaction with water molecules while ensuring good adhesion to the crystal surface and mechanical stability. The porosity and surface morphology of the coating can also be engineered to enhance the sensor's performance. researchgate.net

Performance Metrics and Research Findings:

While specific research data for sensors based solely on this compound is limited, findings from studies on similar glycol ether-based humidity sensors provide valuable insights into expected performance characteristics. The following tables present representative data for such sensors.

Table 1: Typical Performance of Glycol Ether-Based Optical Fiber Humidity Sensors

| Parameter | Typical Value Range | Reference |

|---|---|---|

| Sensitivity | 0.1 - 1.5 nm/%RH | researchgate.net |

| Response Time | 5 - 60 s | researchgate.net |

| Recovery Time | 10 - 120 s | researchgate.net |

Table 2: Typical Performance of Glycol Ether-Based QCM Humidity Sensors

| Parameter | Typical Value Range | Reference |

|---|---|---|

| Sensitivity | 10 - 100 Hz/%RH | researchgate.net |

| Response Time | 1 - 20 s | researchgate.net |

| Recovery Time | 5 - 40 s | researchgate.net |

Research on related compounds indicates that the sensitivity and response time of these sensors are influenced by the chain length of the polyethylene (B3416737) glycol and the nature of the end groups. gcms.cz For instance, the presence of a butyl group in TEGBME may affect its interaction with water compared to a methyl or ethyl group, potentially influencing the sensor's performance characteristics. Further research would be necessary to fully characterize and optimize a humidity sensor based specifically on this compound.

Environmental Research and Degradation Pathways of Triethylene Glycol Butyl Methyl Ether

Biodegradation Studies in Aquatic and Terrestrial Environments

Triethylene glycol butyl methyl ether is expected to undergo slow biodegradation in soil and water. nih.gov Studies on related glycol ethers suggest that an acclimation period for microorganisms may be necessary before degradation commences. regulations.gov The miscibility of triethylene glycol in water and its mobility in soil are key factors influencing its environmental distribution and subsequent degradation. epa.gov

The aerobic biodegradation of this compound is considered a significant environmental fate process. For the structurally similar triethylene glycol monobutyl ether, theoretical Biochemical Oxygen Demand (BOD) values were reported as 0%, 5%, and 24% over 5, 10, and 20 days, respectively. nih.gov This indicates that while the compound is biodegradable, the process may be slow, suggesting it would be partially removed in biological wastewater treatment plants. nih.gov

Research on other glycol ethers provides further insight into potential degradation pathways. For instance, bacteria have been shown to assimilate various ethylene (B1197577) glycol ethers. nih.gov One study identified that Pseudomonas sp. and Xanthobacter autotrophicus could degrade ethylene glycol monoethyl and monobutyl ethers. nih.gov The degradation of polyethylene (B3416737) glycols (PEGs) by soil microorganisms like Pseudomonas aeruginosa has also been documented, where the bacteria excrete enzymes that break down the polymer chain. nih.gov For some glycol ethers, an acclimation period of up to 35 days may be required before degradation is observed. regulations.gov

Table 1: Theoretical Biochemical Oxygen Demand (BOD) of Triethylene Glycol Monobutyl Ether

| Time Period | Theoretical BOD |

| 5 days | 0% |

| 10 days | 5% |

| 20 days | 24% |

| Data sourced from a study on triethylene glycol monobutyl ether, indicating partial removal in wastewater treatment. nih.gov |

The efficiency of microbial degradation of glycol ethers can be influenced by several factors, including the presence of co-substrates and the microbial community composition. For example, the presence of other organic compounds can sometimes inhibit the degradation of the target ether. nih.gov Conversely, in some cases, a co-substrate can enhance degradation. researchgate.netnih.gov

Microbial acclimation is a critical step in the biodegradation of many synthetic compounds, including glycol ethers. regulations.gov The composition of the microbial community plays a significant role; for instance, mixed cultures of bacteria have demonstrated improved degradation of ethylene glycol ethers compared to single strains. nih.gov The presence of specific bacterial genera, such as Sphingomonas, Methylobacterium, and Hyphomicrobium, has been associated with the effective degradation of methyl tert-butyl ether (MTBE), a related ether compound. nih.gov

The molecular structure of glycol ethers significantly impacts their biodegradability. Generally, polymers with ether bonds in their chain are more favorable for biodegradation than those with carbon-carbon backbones. researchgate.netnih.gov Several structural factors can influence the rate and extent of degradation:

Molecular Weight: Lower molecular weight polymers tend to be more readily biodegradable. researchgate.netnih.gov

Chain Branching: Linear structures, like those in diol-type poly(alkylene glycol)s, can affect biodegradability. researchgate.net

End Groups: The nature of the terminal groups is crucial. The presence of terminal hydroxyl or acyl functional groups can promote metabolic processes, while capping with ether groups can render the molecule resistant to biodegradation. researchgate.net

Ethylene Oxide (EO) Content: Increased EO content in the polymer structure has been shown to favorably influence biodegradability. researchgate.net

Studies comparing ethylene glycol ethers (E-series) and propylene (B89431) glycol ethers (P-series) have indicated that P-series glycol ethers are generally considered less toxic and are readily degraded through both abiotic and biotic pathways. wikipedia.orgresearchgate.net

Hydrolysis Resistance and Aqueous Stability

This compound is characterized by its high resistance to hydrolysis under typical environmental conditions. This stability is attributed to its chemical structure, which consists of ether and alcohol functional groups. Ether linkages are known to be highly resistant to hydrolysis, a chemical process where water molecules break down a substance.

Research indicates that the compound lacks functional groups that would readily hydrolyze in environmental settings. psu.edu Its stability is a key factor in its environmental persistence and transport. The compound is miscible with water, which influences its distribution in aqueous systems. usu.educopernicus.org This miscibility means it readily dissolves in water, affecting its concentration and movement in rivers, lakes, and groundwater.

Table 1: Aqueous Stability and Related Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Hydrolysis | Not expected to be an important environmental fate process. | psu.edu |

| Water Solubility | Miscible | usu.educopernicus.org |

| Vapor Pressure | 2.5 x 10⁻³ mm Hg at 25°C | psu.edu |

| Henry's Law Constant | 9.5 x 10⁻¹⁴ atm-cu m/mole | psu.edu |

This table is interactive. Users can sort and filter the data.

Mobility and Transport in Soil and Sediment Systems

The mobility of this compound in soil and sediment is primarily governed by its low tendency to adsorb to organic matter. The soil adsorption coefficient (Koc) is a key indicator of a chemical's mobility in soil. A low Koc value suggests that the chemical will not bind strongly to soil particles and is likely to move with soil water.

Based on a structure estimation method, the estimated Koc for this compound is 10, which indicates very high mobility in soil. psu.edu This high mobility suggests a potential for the compound to leach from soil into groundwater. Consequently, it is not expected to adsorb significantly to suspended solids and sediment in aquatic environments. psu.edunih.gov Volatilization from moist soil or water surfaces is not considered a significant fate process due to its low Henry's Law constant. psu.edu

Table 2: Mobility Parameters of this compound

| Parameter | Estimated Value | Implication for Mobility | Source(s) |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 10 | Very High Mobility | psu.edunih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 0.51 | Low Adsorption Potential | nih.govresearchgate.net |

This table is interactive. Users can sort and filter the data.

Bioaccumulation Potential Assessment in Environmental Compartments

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that found in the surrounding environment. The potential for a substance to bioaccumulate is often assessed using its bioconcentration factor (BCF) and its octanol-water partition coefficient (Log Kow).

For this compound, the estimated BCF is 3, which suggests a low potential for bioconcentration in aquatic organisms. psu.edu This is supported by its Log Kow value of 0.51, indicating a preference for water over fatty tissues, where bioaccumulative substances tend to concentrate. nih.govresearchgate.net Collectively, the data indicate that this compound is not likely to bioaccumulate significantly in the food chain. researchgate.net

Table 3: Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 3 (Estimated) | Low Potential | psu.edu |

| Log Kow | 0.51 | Low Potential | nih.govresearchgate.net |

This table is interactive. Users can sort and filter the data.

Environmental Fate Modeling and Transport Prediction

Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment. These models use a compound's physical and chemical properties to simulate its movement and transformation in various environmental compartments like air, water, and soil.